![molecular formula C8H5Cl2NO2S B1349347 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile CAS No. 87475-64-7](/img/structure/B1349347.png)
2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile
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Overview
Description
2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile is an organic compound with the molecular formula C8H5Cl2NO2S and a molecular weight of 250.1 g/mol . It is characterized by the presence of a sulfonyl group attached to a 2,4-dichlorophenyl ring and an acetonitrile group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfone compounds .
Scientific Research Applications
2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)sulfonyl]ethanol
- 2-[(2,4-Dichlorophenyl)sulfonyl]acetone
- 2-[(2,4-Dichlorophenyl)sulfonyl]methane
Uniqueness
2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications .
Biological Activity
2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl group attached to an acetonitrile moiety and a dichlorophenyl group, which is critical for its biological activity. The presence of the sulfonyl group allows for nucleophilic interactions with biological macromolecules, potentially altering their functions.
The mechanism by which this compound exerts its biological effects involves the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to modulation of various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes.
Table 1: Antimicrobial Activity Against Different Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated promising anticancer activity. Studies reveal that it can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 10.5 |
MCF-7 (Breast Cancer) | 15.3 |
A549 (Lung Cancer) | 12.8 |
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for standard antibiotics.
Study 2: Anticancer Mechanisms
Another research effort focused on the anticancer mechanisms of this compound in MCF-7 cells. The study found that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation. Additionally, flow cytometry analysis indicated significant alterations in cell cycle distribution, suggesting G1 phase arrest .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJAUKHQIOCSTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371051 |
Source
|
Record name | (2,4-Dichlorobenzene-1-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87475-64-7 |
Source
|
Record name | (2,4-Dichlorobenzene-1-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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